molecular formula C21H21ClN4O2 B15000590 1-(2-chlorobenzyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(2-chlorobenzyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B15000590
M. Wt: 396.9 g/mol
InChI Key: LGTHCVJGFNSRIX-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHYL]-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of diazino pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group and a phenylethyl group attached to a diazino pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of a chlorophenylmethyl derivative with a phenylethylamine derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHYL]-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHYL]-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in oncology.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of HER2, a receptor involved in cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,4-dione
  • 1-[(2-Chlorophenyl)methyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[6,5-d]pyrimidine-2,4-dione

Uniqueness

What sets 1-[(2-CHLOROPHENYL)METHYL]-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE apart from similar compounds is its specific substitution pattern and the resulting biological activity. The presence of both chlorophenyl and phenylethyl groups contributes to its unique chemical properties and potential therapeutic applications .

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-(2-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H21ClN4O2/c22-18-9-5-4-8-16(18)12-26-19-17(20(27)24-21(26)28)13-25(14-23-19)11-10-15-6-2-1-3-7-15/h1-9,23H,10-14H2,(H,24,27,28)

InChI Key

LGTHCVJGFNSRIX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CCC3=CC=CC=C3)N(C(=O)NC2=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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